molecular formula C8H6ClFO3 B14031615 Methyl 5-chloro-2-fluoro-3-hydroxybenzoate

Methyl 5-chloro-2-fluoro-3-hydroxybenzoate

Cat. No.: B14031615
M. Wt: 204.58 g/mol
InChI Key: XCWJCVNYYIUAMJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-fluoro-3-hydroxybenzoate is an organic compound with the molecular formula C8H6ClFO3 It is a derivative of benzoic acid, featuring a methyl ester group, a chlorine atom, a fluorine atom, and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-fluoro-3-hydroxybenzoate typically involves the esterification of 5-chloro-2-fluoro-3-hydroxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to meet industrial and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-fluoro-3-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ester group can be reduced to an alcohol.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation: Oxidation of the hydroxyl group yields 5-chloro-2-fluoro-3-oxobenzoate.

    Reduction: Reduction of the ester group yields 5-chloro-2-fluoro-3-hydroxybenzyl alcohol.

    Hydrolysis: Hydrolysis yields 5-chloro-2-fluoro-3-hydroxybenzoic acid and methanol.

Scientific Research Applications

Methyl 5-chloro-2-fluoro-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other enzymes.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-fluoro-3-hydroxybenzoate depends on its specific application. In biological systems, it may interact with enzymes that recognize ester groups, leading to hydrolysis and subsequent biological effects. The presence of chlorine and fluorine atoms can influence its reactivity and interactions with molecular targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-hydroxybenzoate
  • Methyl 5-fluoro-2-hydroxybenzoate
  • Methyl 3-chloro-2-hydroxybenzoate

Comparison

Methyl 5-chloro-2-fluoro-3-hydroxybenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly alter its chemical properties compared to similar compounds For example, the fluorine atom can increase the compound’s lipophilicity and influence its electronic properties, making it more reactive in certain chemical reactions

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

methyl 5-chloro-2-fluoro-3-hydroxybenzoate

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3,11H,1H3

InChI Key

XCWJCVNYYIUAMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)O)F

Origin of Product

United States

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